1-(4-Chloromethyl-benzyl)-pyrrole
Description
Properties
CAS No. |
87161-45-3 |
|---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-[[4-(chloromethyl)phenyl]methyl]pyrrole |
InChI |
InChI=1S/C12H12ClN/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h1-8H,9-10H2 |
InChI Key |
KXVHTOOLYACTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Pyrrole derivatives, including 1-(4-Chloromethyl-benzyl)-pyrrole, have been studied for their anticancer properties. Pyrrole compounds are known to exhibit activity against various cancer types, including leukemia and lymphoma. The structural diversity of pyrroles allows for the modification of their pharmacological profiles, leading to the development of more potent anticancer agents. For instance, compounds containing pyrrole rings have been shown to inhibit critical pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Research indicates that pyrrole derivatives can possess significant antimicrobial activity. Compounds similar to 1-(4-Chloromethyl-benzyl)-pyrrole have demonstrated effectiveness against a range of bacteria and fungi. For example, studies have shown that certain pyrrole-based compounds inhibit the growth of pathogenic microorganisms by disrupting their cellular processes . The ability to modify the substituents on the pyrrole ring allows for enhanced activity against specific microbial strains.
Anti-inflammatory Effects
Pyrrole compounds are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . The modulation of inflammatory pathways through pyrrole derivatives could lead to new therapeutic strategies for conditions such as arthritis and other chronic inflammatory disorders.
Plant Growth Regulators
The use of pyrrole derivatives as plant growth regulators has been explored extensively. 1-(4-Chloromethyl-benzyl)-pyrrole has been identified as having properties that can inhibit vegetative growth in certain crops, which is beneficial for increasing crop density and yield per unit area . This growth inhibition can help prevent lodging in cereal crops, thereby enhancing harvest efficiency.
Enhancing Plant Health
Pyrrole compounds are being developed as active ingredients for improving plant health. They can protect plants from various stresses and diseases without exhibiting fungicidal activity . This unique property allows for their application in sustainable agriculture practices, promoting healthier crop yields while minimizing chemical inputs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Chloromethyl-benzyl)-pyrrole with structurally related pyrrole derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
- Chloromethyl vs. Trifluoromethyl/Carboxyl (): The trifluoromethyl group in 1-[(6-trifluoromethyl)phenyl]pyrrole exhibits stronger electron-withdrawing effects than chloromethyl, directing regioselective dilithiation and carboxylation reactions. This contrasts with the chloromethyl group, which is more reactive in SN2 substitutions due to the polarizable Cl atom .
- Chlorobenzyl vs. Methoxybenzyl (): The methoxy group in 1-(4-Methoxybenzyl)-pyrrolidin-2-one donates electrons via resonance, stabilizing adjacent positive charges. In contrast, the chloromethyl group depletes electron density, enhancing electrophilicity at the benzyl position .
Physical Properties and Stability
- Solubility: Chlorinated derivatives (e.g., –4) generally exhibit lower solubility in polar solvents compared to methoxy-substituted analogs (). The chloromethyl group may enhance solubility in aprotic solvents like dichloromethane.
- Thermal Stability: Acyl chloride derivatives () are thermally labile, while chloromethyl-benzyl pyrroles are more stable, requiring higher temperatures for decomposition .
Crystallographic Insights
- Single-crystal studies (–4) reveal that chlorinated benzyl groups contribute to dense molecular packing via halogen bonding (C-Cl⋯π interactions). For example, the ethyl ester in forms a layered structure stabilized by Cl⋯Cl contacts, whereas methoxy derivatives () rely on van der Waals forces .
Research Findings and Implications
Regioselective Functionalization (): The position and nature of substituents on 1-arylpyrroles dictate reactivity. Chloromethyl groups favor nucleophilic substitution, while trifluoromethyl groups enable carboxylation .
Host-Guest Chemistry (): Macrocyclic chlorobenzoyl derivatives (e.g., calixpyrrolidines) exhibit cavity sizes tunable for anion binding, a feature absent in non-macrocyclic analogs like 1-(4-Chloromethyl-benzyl)-pyrrole .
Biological Activity (Inferred): Chlorinated pyrroles are explored as antimicrobial agents due to the electronegative Cl atom, whereas methoxy derivatives () may show reduced toxicity .
Preparation Methods
Key Protocol
-
Reactants : Pyrrole, 4-chloromethylbenzyl chloride, base (e.g., K₂CO₃).
-
Conditions : Polar aprotic solvent (e.g., DMF), room temperature, 16–24 hours.
-
Mechanism :
-
Deprotonation of pyrrole by base generates a pyrrole anion.
-
Nucleophilic attack on 4-chloromethylbenzyl chloride displaces Cl⁻, forming the N-alkylated product.
-
Example Reaction
| Component | Quantity (mmol) | Role |
|---|---|---|
| Pyrrole | 6.1 | Nucleophile |
| 4-Methoxybenzyl chloride | 7.3 | Electrophile (analog) |
| K₂CO₃ | 24.5 | Base |
| DMF | 15 mL | Solvent |
Yield : ~100% (crude product).
Friedel-Crafts Alkylation
This method targets electrophilic substitution on the pyrrole ring, though challenges arise due to pyrrole’s electron-rich nature and competing N-alkylation.
Experimental Setup
Optimized Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Dichloromethane | Inert, low-temperature stability |
| Temperature | −78°C to −30°C | Minimizes side reactions |
| AlCl₃/Pyrrole | 2.2:1 | Achieves moderate yields (~40%) |
Palladium-catalyzed couplings (e.g., Suzuki, Stille) enable precise introduction of the 4-chloromethyl-benzyl group.
Suzuki-Miyaura Coupling
Example Data
| Entry | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 80°C | 58 |
Lithiation and Quenching
Strong bases (e.g., t-BuLi) deprotonate pyrrole, enabling reaction with 4-chloromethylbenzyl chloride.
Key Steps
-
Lithiation : Pyrrole → pyrrolide anion.
-
Acylation : Reaction with 4-chloromethylbenzyl chloride.
-
Workup : Acid hydrolysis to isolate product.
Phase-Transfer Catalysis (PTC)
Ultrasonic-assisted PTC enhances reaction rates and selectivity for N-alkylation.
Conditions
Kinetic Data
| Parameter | Value |
|---|---|
| Apparent rate (kapp) | 0.12 min⁻¹ |
| Activation energy (Eₐ) | 45 kJ/mol |
Synthesis of 4-Chloromethylbenzyl Chloride
A critical precursor, prepared via chlorination of 4-xylyl alcohol.
Method
Yield and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 88.8 | 99.4 |
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (N vs. Ring) | Scalability |
|---|---|---|---|
| N-Alkylation (DMF/K₂CO₃) | 100 | >95% N-alkylation | High |
| Friedel-Crafts | ~40 | <10% Ring substitution | Low |
| Suzuki Coupling | 58 | High (N-selective) | Moderate |
| Lithiation | 52 | High (N-selective) | Moderate |
Challenges and Optimizations
-
Side Reactions : Chloromethylbenzyl chloride may undergo elimination or polymerization.
-
Stability : Pyrrole derivatives are sensitive to oxidation; inert atmospheres are recommended.
-
Catalyst Choice : Pd-based catalysts improve coupling efficiency but increase costs.
Q & A
What are the established synthetic routes for 1-(4-Chloromethyl-benzyl)-pyrrole, and how can reaction efficiency be monitored?
Basic
The Clauson-Kaas pyrrole synthesis is a classical method for analogous compounds, involving condensation of amines with diketones under acidic conditions. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method with tetronic acid and 4-bromoaniline, monitored via TLC (Rf = 0.29 in 100% PE) and purified via column chromatography . Key steps include refluxing in ethanol/water, acid catalysis (e.g., HCl), and spectroscopic validation (¹H NMR, FT-IR).
Advanced
Optimizing reaction efficiency requires evaluating solvent polarity, catalyst loading, and temperature. For instance, replacing HCl with Lewis acids (e.g., Fe(acac)₃) may enhance yields in analogous β-lactam syntheses . Kinetic studies via in-situ FT-IR or HPLC can identify rate-limiting steps, while DFT calculations (B3LYP/6-311++G(d,p)) predict transition states for mechanistic insights .
How are spectral discrepancies resolved when characterizing 1-(4-Chloromethyl-benzyl)-pyrrole derivatives?
Basic
Core characterization relies on ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrole protons at δ 6.0–6.5 ppm) and FT-IR (C-Cl stretch ~715 cm⁻¹, pyrrole ring vibrations ~1411 cm⁻¹) . Discrepancies in integration or peak splitting may indicate impurities, resolved via recrystallization (e.g., using PE/EtOAc) or preparative TLC.
Advanced
Unexplained vibrational modes (e.g., sulfonyl-pyrrole derivatives) require hybrid DFT/experimental analysis. For 1-(p-tolylsulfonyl)pyrrole, B3LYP/cc-pVTZ calculations identified torsional modes misassigned in experimental IR, highlighting the need for conformational sampling . Dynamic NMR can also resolve rotational barriers in substituted benzyl groups.
What pharmacological targets are associated with 1-(4-Chloromethyl-benzyl)-pyrrole scaffolds?
Basic
Pyrrole derivatives show antitubercular activity via structural mimicry of diarylpyrroles like BM 212, targeting mycobacterial enzymes . Chloromethyl groups enhance lipophilicity, improving membrane permeability. Preliminary assays include MIC determinations against M. tuberculosis H37Rv .
Advanced
Bioisosteric replacement (e.g., pyrrole-for-pyrazole in CB2 antagonists) enables selective receptor binding. For example, N-fenchyl-pyrrole derivatives achieved CB2 Ki < 5 nM via steric complementarity in Van der Waals pockets, validated via [³⁵S]-GTPγS binding assays and Glide docking . Substituent effects on logP and H-bonding are quantified using QSAR models.
How can computational methods guide the design of 1-(4-Chloromethyl-benzyl)-pyrrole derivatives?
Advanced
Molecular docking (e.g., Glide SP/XP) predicts binding poses in CB2 receptor homology models, prioritizing substituents with favorable ΔG values . MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns. Electrostatic potential maps (MEPs) derived from DFT (B3LYP/6-31G*) identify nucleophilic/electrophilic sites for functionalization .
What crystallographic techniques confirm the stereochemistry of 1-(4-Chloromethyl-benzyl)-pyrrole derivatives?
Advanced
Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) resolves disorder in chlorophenyl/pyrrole moieties, with R-factors < 0.054 . For example, ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives showed planar pyrrole rings (torsion angles < 5°), validated via ORTEP plots . Cryocrystallography (173 K) minimizes thermal motion artifacts .
How are structure-activity relationships (SAR) analyzed for pyrrole-based therapeutics?
Advanced
Systematic SAR involves synthesizing analogs with varied substituents (e.g., 4-Cl → 4-F, 4-CH₃) and testing bioactivity. For CB2 antagonists, myrtanyl groups increased selectivity over CB1 by 100-fold, attributed to steric clashes in the CB1 binding pocket . Free-Wilson analysis or Hansch regression quantifies substituent contributions to log(1/IC₅₀).
What strategies address low yields in multi-step syntheses of 1-(4-Chloromethyl-benzyl)-pyrrole derivatives?
Advanced
Parallel optimization via DoE (Design of Experiments) identifies critical factors (e.g., stoichiometry, temperature). For instance, Fe(acac)₃-catalyzed one-pot syntheses improved yields by 30% in β-lactam derivatives . Protecting groups (e.g., Boc for amines) prevent side reactions, while flow chemistry reduces intermediate degradation .
How do solvent effects influence the stability of 1-(4-Chloromethyl-benzyl)-pyrrole during storage?
Basic
Chloromethyl groups are hydrolysis-prone; anhydrous DMSO or EtOAc is recommended for long-term storage at −20°C . Degradation is monitored via HPLC (C18 column, MeCN/H₂O gradient), with mass spectrometry identifying hydrolysis products (e.g., benzyl alcohols) .
What analytical techniques resolve isomeric impurities in 1-(4-Chloromethyl-benzyl)-pyrrole synthesis?
Advanced
Chiral HPLC (Chiralpak IA, hexane/IPA) separates enantiomers, while 2D-NMR (NOESY, HSQC) assigns regioisomers. For example, 1-(4-fluorophenyl)-pyrrole isomers were differentiated via ¹H-¹⁵N HMBC correlations . Preparative SFC (supercritical CO₂/MeOH) scales resolution for >99% ee .
How are metabolic pathways of 1-(4-Chloromethyl-benzyl)-pyrrole derivatives profiled?
Advanced
In vitro microsomal assays (human liver S9 fraction) identify phase I metabolites (e.g., CYP450-mediated oxidation). LC-HRMS (Q-TOF) detects glucuronidation or sulfation products. In silico tools (Meteor, ADMET Predictor) prioritize labile sites (e.g., benzylic C-Cl for glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
